This compound is synthesized for industrial applications, especially in manufacturing materials that require protection against UV radiation. It falls under the broader category of benzotriazole derivatives, which are known for their effectiveness as UV absorbers due to their ability to absorb UV radiation and convert it into less harmful energy forms .
The synthesis of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol typically involves several steps that include the formation of the benzotriazole moiety and subsequent functionalization to introduce tert-butyl and sec-butyl groups.
Key parameters such as temperature, reaction time, and solvent choice are crucial in optimizing yield and purity during synthesis.
The molecular structure of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol features a phenolic ring substituted with a benzotriazole group at one position and tert-butyl and sec-butyl groups at the 4th and 6th positions, respectively.
CCC(C)c1cc(cc(c1O)n2nc3ccccc3n2)C(C)(C)C, indicating its complex structure with multiple substituents .2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol participates in various chemical reactions primarily due to its functional groups.
The mechanism by which 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol functions as a UV stabilizer involves several key processes:
The physical and chemical properties of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol are critical for its application as a UV stabilizer.
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 80 – 83 °C |
| Boiling Point | Estimated at ~477 °C |
| Solubility | Soluble in organic solvents |
| Storage Conditions | +4°C |
These properties indicate its stability under storage conditions and suitability for incorporation into various matrices .
The primary application of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol is in the field of polymer science:
CAS No.: 35687-86-6
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7